5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride
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Overview
Description
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is a useful research compound. Its molecular formula is C8H11ClN4 and its molecular weight is 198.65. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Pharmacology
Pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of medicinal properties. These properties include anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostic applications. Such diversity in application underscores the potential of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride in contributing to the development of new therapeutic agents. Structure-activity relationship (SAR) studies have shown that modifications on this scaffold can lead to the discovery of potent drug candidates for various disease targets. This area remains ripe for exploration by medicinal chemists aiming to develop novel drug candidates (Cherukupalli et al., 2017).
Synthetic Strategies
The synthesis and regio-orientation of pyrazolo[1,5-a]pyrimidines are crucial for their biological activity. The reactions of 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents leading to pyrazolo[1,5-a]pyrimidines have been studied for their regioselectivity. Understanding these synthetic pathways is essential for designing compounds with desired biological activities. This knowledge forms a basis for synthesizing derivatives like this compound with targeted properties for specific therapeutic applications (Mohamed & Mahmoud, 2019).
Hybrid Catalysts in Synthesis
The use of hybrid catalysts in the synthesis of pyranopyrimidine and related compounds showcases the advancement in synthetic chemistry towards developing complex molecular structures efficiently. Such methodologies highlight the potential for innovative synthesis approaches that could apply to this compound and its derivatives. The focus on eco-friendly and atom-economic synthesis aligns with modern pharmaceutical manufacturing's sustainability goals (Parmar et al., 2023).
Mechanism of Action
Target of Action
The primary targets of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride are currently unknown . This compound belongs to a large family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines, which have been studied for their potential impact in medicinal chemistry .
Mode of Action
It is known that the compound can undergo various synthetic transformations, which can potentially influence its interaction with biological targets .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been noted for their significant photophysical properties, suggesting potential interactions with light-sensitive biochemical pathways .
Result of Action
Related compounds in the pyrazolo[1,5-a]pyrimidine family have been studied for their anticancer potential and enzymatic inhibitory activity .
Action Environment
The structural lability of related compounds suggests that they may adjust to the active site of the desired target under different environmental conditions .
Properties
IUPAC Name |
5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.ClH/c1-5-3-6(2)12-8(11-5)7(9)4-10-12;/h3-4H,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYMFCBYDHMQNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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